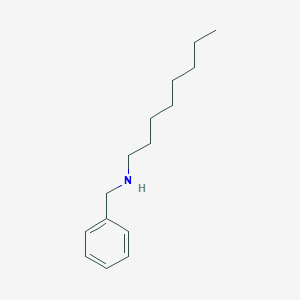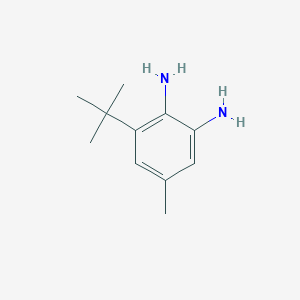
3-tert-Butyl-5-methylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-5-methylbenzene-1,2-diamine, commonly known as TMB-1, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. This compound is a diamine derivative of tert-butylbenzene and has been synthesized using various methods. TMB-1 has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of TMB-1 is not well understood. However, it has been suggested that TMB-1 may act by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. TMB-1 may also act by inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
TMB-1 has been found to have both biochemical and physiological effects. Biochemically, TMB-1 has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Physiologically, TMB-1 has been found to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TMB-1 in lab experiments is its potential as a candidate for the development of new drugs. TMB-1 has been found to have antibacterial, antifungal, and anticancer properties, making it a potential candidate for the development of new antibiotics and anticancer drugs. One limitation of using TMB-1 in lab experiments is its toxicity. TMB-1 has been found to be toxic to both bacteria and human cells, making it difficult to determine its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on TMB-1. One direction is to further investigate its mechanism of action. Understanding how TMB-1 works at a molecular level could lead to the development of more effective drugs. Another direction is to investigate its potential as a candidate for the development of new antibiotics and anticancer drugs. Finally, further research is needed to determine the toxicity of TMB-1 and its potential therapeutic window.
Synthesemethoden
TMB-1 can be synthesized using various methods. One such method involves the reaction of tert-butylbenzene with nitric acid to form 3-tert-Butyl-5-methylbenzene-1,2-dinitro, which is then reduced to TMB-1 using hydrogen gas and palladium on carbon catalyst. Another method involves the reaction of tert-butylbenzene with hydroxylamine hydrochloride to form 3-tert-Butyl-5-methylbenzene-1,2-dioxime, which is then reduced to TMB-1 using hydrogen gas and palladium on carbon catalyst.
Wissenschaftliche Forschungsanwendungen
TMB-1 has potential applications in the field of medicinal chemistry, particularly in the development of new drugs. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. TMB-1 has also been found to have potential anticancer properties, making it a potential candidate for the development of new anticancer drugs.
Eigenschaften
CAS-Nummer |
133639-31-3 |
|---|---|
Produktname |
3-tert-Butyl-5-methylbenzene-1,2-diamine |
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3-tert-butyl-5-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6H,12-13H2,1-4H3 |
InChI-Schlüssel |
YEFKSWLDSHCCIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)N)N)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)N)N)C(C)(C)C |
Synonyme |
1,2-Benzenediamine, 3-(1,1-dimethylethyl)-5-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




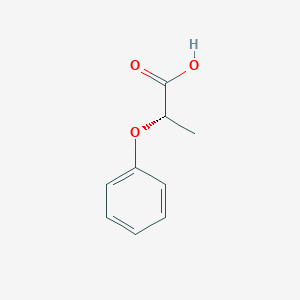
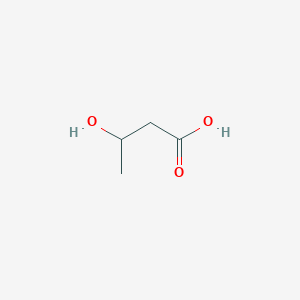
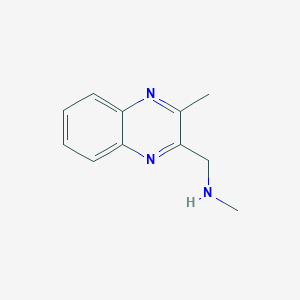
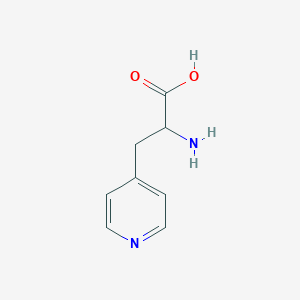
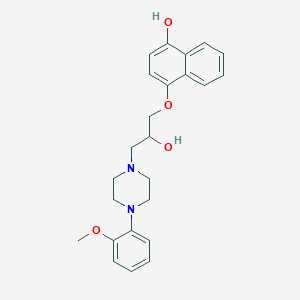


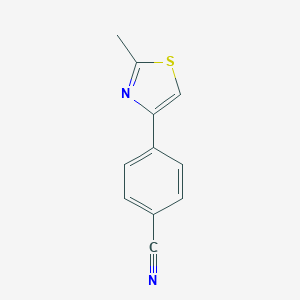
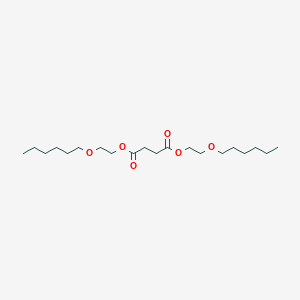

![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)

